2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

Description

BenchChem offers high-quality 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-15-7-4-8-16(10-9-15)13-6-3-2-5-12(13)11-14/h2-3,5-6H,4,7-11,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJBTEMLBKZLIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=CC=CC=C2CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640325 |

Source

|

| Record name | 1-[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915707-56-1 |

Source

|

| Record name | 2-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915707-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine (CAS No. 915707-56-1)

Disclaimer: This document is intended for research and drug development professionals. The information provided is based on publicly available data and is for informational purposes only. Researchers should always conduct their own risk assessments and adhere to all applicable safety regulations before handling any chemical substance.

Introduction

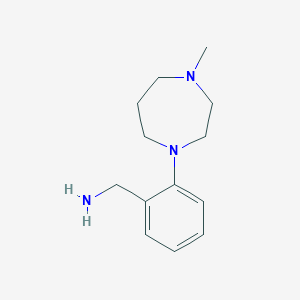

2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine is a chemical compound featuring a benzylamine moiety substituted with a 4-methylperhydro-1,4-diazepine ring. The unique structural combination of a flexible seven-membered diazepane ring and a benzylamine group makes it a molecule of interest in medicinal chemistry and drug discovery. The diazepine core is a privileged scaffold found in numerous biologically active compounds, including central nervous system agents and cardiovascular drugs. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical identity, safety and handling, and potential applications based on related research.

Chemical Identity and Properties

| Property | Value | Source |

| Chemical Name | 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine | - |

| CAS Number | 915707-56-1 | [1] |

| Molecular Formula | C₁₃H₂₁N₃ | [1] |

| Molecular Weight | 219.33 g/mol | [1] |

| IUPAC Name | [2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine | [1] |

| Synonyms | 2-(4-methylhomopiperazin-1-yl)benzylamine | [1] |

Synthesis and Characterization

Plausible Synthetic Pathway

A potential synthetic route could involve the nucleophilic substitution of a suitable starting material, such as 2-fluorobenzonitrile, with 1-methyl-1,4-diazepane, followed by the reduction of the nitrile group to a primary amine.

Caption: Plausible synthetic route for 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine.

Note: This proposed pathway is hypothetical and would require experimental validation and optimization. The reduction of a related compound, benzonitrile, to benzylamine using a palladium-loaded titanium(IV) oxide photocatalyst has been reported, suggesting a possible avenue for the final reduction step[2].

Analytical Characterization

Specific analytical data such as NMR and mass spectra for 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine are not widely published. However, general fragmentation patterns for benzylamines in mass spectrometry have been studied. Under collision-induced dissociation, protonated benzylamines often exhibit a characteristic loss of ammonia (NH₃)[3][4].

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates that it is classified as a hazardous substance.

Hazard Identification:

-

Causes severe skin burns and eye damage.

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Immediately call a poison center or doctor.

-

Store in a well-ventilated place. Keep container tightly closed.

Researchers must consult the full Safety Data Sheet before handling this compound and implement all necessary safety protocols in a laboratory setting equipped for handling corrosive materials.

Potential Applications and Biological Activity

While there are no specific studies detailing the biological activity of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine, research on structurally similar compounds provides insights into its potential applications.

Cardiovascular Research

A study on a series of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][3][5]oxazin-7-yl)acetamides identified these compounds as potent positive inotropic agents[6]. These agents increase the force of heart muscle contraction. One of the most potent compounds in the series demonstrated a significant increase in stroke volume in isolated rabbit heart preparations, suggesting that the substituted benzyl-1,4-diazepan scaffold could be a promising starting point for the development of new cardiotonic drugs[6].

Caption: Relationship between the target compound and its potential application based on structurally similar molecules.

Conclusion

2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine is a compound with potential for further investigation in medicinal chemistry, particularly in the area of cardiovascular drug discovery. While a detailed synthesis and full analytical characterization are not yet available in the public literature, the known safety information and the biological activity of related compounds provide a solid foundation for future research. Scientists and researchers are encouraged to explore the synthesis and biological evaluation of this and related molecules to unlock their full therapeutic potential.

References

-

Flament, J. P., & Govaerts, R. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry, 13(7), 834-849. Available at: [Link]

-

Gao, J., & Li, L. (2004). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 15(10), 1440-1448. Available at: [Link]

-

Ouchi, A., Muneishi, T., & Nishimoto, S. (2007). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Chemical Communications, (37), 3835-3837. Available at: [Link]

-

Yang, K., Sun, L. P., Liu, J. Y., Cui, X., & Piao, H. R. (2010). Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][3][5]oxazin-7-yl)acetamides and their positive inotropic evaluation. Bioorganic & Medicinal Chemistry Letters, 20(15), 4464-4467. Available at: [Link]

Sources

- 1. 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine, 90%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]

- 2. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-7-yl)acetamides and their positive inotropic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

Abstract

This technical guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine, a molecule featuring a substituted benzylamine core linked to a seven-membered N-heterocyclic system. This document is intended for researchers, analytical scientists, and professionals in drug development who require robust methodologies for confirming molecular structures. We detail a logical workflow, beginning with the foundational confirmation of elemental composition by High-Resolution Mass Spectrometry (HRMS), followed by fragmentation analysis using Tandem Mass Spectrometry (MS/MS) to probe connectivity. The core of the elucidation is a suite of Nuclear Magnetic Resonance (NMR) spectroscopy experiments, including ¹H, ¹³C, DEPT, and advanced 2D techniques such as COSY, HSQC, and HMBC. The causality behind each experimental choice is explained, emphasizing how specific 2D NMR correlations are leveraged to solve the key structural questions: the ortho-substitution pattern on the aromatic ring and the precise location of the methyl group on the perhydro-1,4-diazepine moiety. The guide includes detailed, field-proven protocols, data interpretation tables, and visual workflows to ensure clarity and reproducibility.

Introduction and Structural Hypothesis

The compound of interest, 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine, belongs to a class of molecules that are of significant interest in medicinal chemistry. The benzylamine scaffold is a privileged structure in many biologically active compounds, while the perhydro-1,4-diazepine (or homopiperazine) ring is a versatile component used to modulate physicochemical properties such as solubility and basicity.[1][2] Given the potential for isomerism, both constitutional and positional, rigorous and unequivocal structure confirmation is a prerequisite for any further development.

The primary analytical challenge is to confirm the proposed connectivity shown in Figure 1. Specifically, we must validate three key structural features:

-

The substitution of the perhydro-1,4-diazepine ring is at the C2 (ortho) position of the benzylamine moiety.

-

The linkage occurs from the N1 position of the diazepine ring to the aromatic ring.

-

The methyl group is attached to the N4 position of the diazepine ring, distal to the aromatic ring.

Figure 1: Hypothesized Structure of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

Based on this structure, the fundamental molecular properties are established.

Table 1: Core Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 915707-56-1 | [3] |

| Molecular Formula | C₁₃H₂₁N₃ | [3] |

| Molecular Weight | 219.33 g/mol | [3] |

| Monoisotopic Mass | 219.17355 g/mol |[3] |

Elucidation Workflow: A Strategic Approach

A robust structural elucidation is not merely a collection of data but a logical progression of experiments where each step builds upon the last. The causality of our workflow is designed to move from broad confirmation to fine-detail mapping.

Caption: Strategic workflow for structure elucidation.

Mass Spectrometry: Defining the Boundaries

Mass spectrometry serves as the initial and foundational pillar of structure elucidation. Its primary roles are to confirm the elemental formula and provide evidence for the core structural fragments.

High-Resolution Mass Spectrometry (HRMS)

Rationale: Before attempting to assemble the structure, it is imperative to confirm the atomic constituents. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident determination of the elemental formula, distinguishing it from other potential formulas with the same nominal mass.

Expected Result: For C₁₃H₂₁N₃, the expected exact mass of the protonated molecule [M+H]⁺ is 220.18099. An experimental value within ±0.0011 Da (5 ppm) of this theoretical mass would validate the molecular formula.

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Rationale: MS/MS analysis involves isolating the parent ion ([M+H]⁺) and inducing fragmentation. The resulting product ions reveal the weaker bonds and stable substructures within the molecule, providing a "blueprint" of its connectivity.[4][5]

Predicted Fragmentation Pathway: The fragmentation of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine is expected to proceed through characteristic pathways, primarily involving the benzylic C-C bond and cleavages within the diazepine ring.

Caption: Key MS/MS fragmentation pathways.

Table 2: Predicted Major MS/MS Fragment Ions for [C₁₃H₂₁N₃+H]⁺

| m/z (Predicted) | Formula of Fragment | Origin of Fragment | Structural Significance |

|---|---|---|---|

| 203.15 | [C₁₃H₁₉N₂]⁺ | Loss of ammonia (NH₃) from the primary amine | Confirms the presence of a -CH₂NH₂ group. |

| 119.12 | [C₇H₁₅N₂]⁺ | Cleavage between the aromatic ring and the diazepine nitrogen | Provides the mass of the entire 4-methylperhydro-1,4-diazepine substituent. |

| 91.05 | [C₇H₇]⁺ | Formation of the tropylium ion | Characteristic fragment for benzyl groups.[6] |

| 98.10 | [C₅H₁₂N₂]⁺ | Ring cleavage within the 4-methylperhydro-1,4-diazepine moiety | Supports the structure of the heterocyclic ring. |

NMR Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the chemical environment, count, and connectivity of atoms.[7][8]

¹H and ¹³C NMR Spectroscopy

Rationale: 1D NMR provides a census of all proton and carbon atoms in the molecule. The chemical shifts indicate the electronic environment, integration (in ¹H NMR) gives the relative number of protons, and multiplicity reveals the number of neighboring protons. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃, illustrative)

| Position | Predicted δ ¹H (ppm), Multiplicity, Integration | Predicted δ ¹³C (ppm), DEPT | Rationale for Chemical Shift |

|---|---|---|---|

| -CH₂NH₂ | 3.90, s, 2H | 45.5, CH₂ | Benzylic methylene adjacent to an amine. |

| -NH₂ | 1.80, br s, 2H | - | Exchangeable protons, broad signal. |

| Ar-H (4 pos.) | 7.10-7.35, m, 4H | 127-130, CH | Standard aromatic region. Ortho-substitution pattern creates complex multiplet. |

| Ar-C (C1) | - | 138.0, Cq | Quaternary aromatic carbon attached to the CH₂NH₂ group. |

| Ar-C (C2) | - | 145.0, Cq | Quaternary aromatic carbon attached to the diazepine nitrogen, deshielded. |

| Diazepine-H (C2'/C7') | 3.10, t, 4H | 55.0, CH₂ | Methylene groups adjacent to the N1 atom. |

| Diazepine-H (C3'/C6') | 2.65, t, 4H | 57.0, CH₂ | Methylene groups adjacent to the N4 atom. |

| Diazepine-H (C5') | 1.95, p, 2H | 28.0, CH₂ | Central methylene of the 3-carbon chain in the diazepine ring. |

| N-CH₃ | 2.35, s, 3H | 46.0, CH₃ | Methyl group on a nitrogen atom. |

2D NMR Correlation Spectroscopy

Rationale: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. A combination of COSY, HSQC, and HMBC experiments is essential for unambiguous proof of structure.[9]

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).

-

Expected Correlations: Correlations will be seen between the adjacent methylene groups within the diazepine ring (e.g., C2'-H with C3'-H, and C6'-H with C7'-H). The aromatic protons will show a complex correlation pattern consistent with an ortho-disubstituted ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon signal it is directly attached to.

-

Utility: It allows for the definitive assignment of the carbon signals listed in Table 3 based on their attached, and more easily assigned, proton signals.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for proving the overall connectivity of the molecule. It reveals correlations between protons and carbons that are 2-3 bonds away.

Table 4: Key HMBC Correlations for Structure Confirmation

| Proton Signal (Position) | Correlates to Carbon Signal (Position) | Number of Bonds | Structural Information Confirmed |

|---|---|---|---|

| -CH₂NH₂ (H at 3.90 ppm) | Ar-C (C1 ), Ar-C (C2 ) | 2, 3 | Confirms the aminomethyl group is attached to C1 of the aromatic ring. |

| Diazepine-H (C2'/C7' ) | Ar-C (C2 ) | 3 | Crucial correlation: Unambiguously proves the diazepine ring is attached to the C2 (ortho) position of the benzene ring. |

| N-CH₃ (H at 2.35 ppm) | Diazepine-C (C3'/C6' ) | 2 | Confirms the methyl group is on N4, as it couples to the adjacent methylene carbons. |

| Ar-H (H-3) | Ar-C (C1 ), Ar-C (C2 ) | 3, 2 | Further confirms the ortho-substitution pattern from the aromatic proton perspective. |

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

Table 5: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3400 (two bands) | N-H symmetric & asymmetric stretch | Primary Amine (-NH₂) |

| 3030 | C-H stretch | Aromatic C-H |

| 2850-2960 | C-H stretch | Aliphatic C-H |

| 1600, 1490 | C=C stretch | Aromatic Ring |

| 1100-1250 | C-N stretch | Aryl-N and Alkyl-N |

Detailed Experimental Protocols

Mass Spectrometry

-

Instrumentation: Q-Exactive Orbitrap Mass Spectrometer (or equivalent) with a heated electrospray ionization (HESI) source.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol. Dilute 1:100 in 50:50 acetonitrile:water with 0.1% formic acid.

-

HRMS Protocol:

-

Infuse the sample at 5 µL/min.

-

Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Set resolution to 140,000 FWHM.

-

Use an AGC target of 1e6 and a maximum injection time of 100 ms.

-

Compare the measured m/z of the [M+H]⁺ ion to the theoretical value.

-

-

MS/MS Protocol:

-

Perform a full scan to identify the [M+H]⁺ ion at m/z 220.18.

-

Set up a targeted MS/MS experiment to isolate the precursor ion (m/z 220.18) with an isolation window of 1.0 m/z.

-

Fragment the isolated ion using higher-energy collisional dissociation (HCD) with a stepped normalized collision energy (e.g., 15, 30, 45 eV) to observe a range of fragments.

-

Acquire fragment data in the Orbitrap at a resolution of 35,000 FWHM.

-

NMR Spectroscopy

-

Instrumentation: Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

-

¹H NMR Protocol:

-

Acquire data using a standard pulse program (e.g., 'zg30').

-

Set spectral width to 16 ppm, centered at 8 ppm.

-

Acquire 16 scans with a relaxation delay of 2 seconds.

-

Process data with an exponential line broadening of 0.3 Hz.

-

-

¹³C{¹H} NMR Protocol:

-

Acquire data using a proton-decoupled pulse program (e.g., 'zgpg30').

-

Set spectral width to 240 ppm, centered at 120 ppm.

-

Acquire 1024 scans with a relaxation delay of 2 seconds.

-

Process data with an exponential line broadening of 1.0 Hz.

-

-

2D NMR Protocols (COSY, HSQC, HMBC):

-

Use standard Bruker pulse programs (e.g., 'cosygpqf', 'hsqcedetgpsisp2.2', 'hmbcgplpndqf').

-

Optimize spectral widths in both dimensions based on the 1D spectra.

-

For HMBC, set the long-range coupling delay (D6) to optimize for correlations over ~8 Hz.

-

Acquire a sufficient number of scans to achieve good signal-to-noise (typically 2-16 scans per increment).

-

Conclusion

By systematically applying this integrated analytical workflow, the proposed structure of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine can be unequivocally confirmed. The combination of HRMS to lock in the elemental formula, MS/MS to reveal key substructures, and a full suite of 1D and 2D NMR experiments to map the precise atomic connectivity provides a self-validating system of evidence. The HMBC experiment, in particular, is critical for proving the key long-range connectivities that define the molecule's unique isomeric form. This guide provides the strategic rationale and practical protocols necessary for researchers to confidently and rigorously elucidate this and structurally related compounds.

References

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Analytical characterization of "etonitazepyne," a new pyrrolidinyl-containing 2-benzylbenzimidazole opioid sold online. (2021). PubMed. Retrieved January 17, 2026, from [Link]

-

Benzylamine | C6H5CH2NH2. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. (2023). PMC. Retrieved January 17, 2026, from [Link]

-

Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

Benzylamine. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

-

The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. (n.d.). The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

Product ion mass spectra and the pattern of fragmentation of (A) diazepam and (B) voriconazole (IS). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 17, 2026, from [Link]

-

Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. (2021). IEEE Xplore. Retrieved January 17, 2026, from [Link]

-

Synthesis of enantiomerically pure perhydro-1,4-diazepine-2,5-dione and 1,4-piperazine-2,5-dione derivatives exhibiting potent activity as apoptosis inhibitors. (2012). PubMed. Retrieved January 17, 2026, from [Link]

Sources

- 1. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of enantiomerically pure perhydro-1,4-diazepine-2,5-dione and 1,4-piperazine-2,5-dione derivatives exhibiting potent activity as apoptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine, 90%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]

- 4. LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzylamine - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

Synthesis of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

An In-depth Technical Guide to the

Introduction

2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine is a complex organic molecule featuring a benzylamine moiety attached to a seven-membered N-methylated diazepane ring. Compounds of this structural class are of significant interest to researchers in medicinal chemistry and drug development due to their potential as scaffolds for various biologically active agents. The strategic combination of a flexible diazepine ring and a reactive benzylamine group offers opportunities for the synthesis of diverse compound libraries for screening purposes. This guide provides a detailed, scientifically-grounded protocol for the synthesis of this target molecule, elucidating the rationale behind the chosen synthetic strategy and methodologies.

The synthesis of N-substituted benzylamines is a critical area of organic chemistry, with applications in pharmaceuticals and agrochemicals.[1] The methodologies are constantly evolving to enhance efficiency and selectivity.[1] This guide will focus on a robust two-step synthetic sequence: a palladium-catalyzed Buchwald-Hartwig amination followed by the reduction of a nitrile intermediate.

Synthetic Strategy and Rationale

The retrosynthetic analysis of the target molecule suggests a disconnection at the C-N bond of the benzylamine and the bond between the aromatic ring and the diazepine nitrogen. This leads to a logical forward synthesis commencing with commercially available precursors. The chosen strategy involves:

-

Buchwald-Hartwig Amination: This powerful cross-coupling reaction is ideal for forming the C-N bond between an aryl halide and an amine.[2][3] In this synthesis, 1-methyl-1,4-diazepane (also known as N-methylhomopiperazine) is coupled with 2-bromobenzonitrile. This reaction is selected for its high functional group tolerance and efficiency in creating sterically hindered C-N bonds.[4]

-

Nitrile Reduction: The resulting intermediate, 2-(4-methyl-1,4-diazepan-1-yl)benzonitrile, possesses a nitrile group that can be selectively reduced to a primary amine. Various reducing agents can accomplish this transformation; this guide will focus on a common and effective method. The reductive amination of carbonyl compounds is a widely used method for synthesizing amines.[5][6]

This two-step approach offers a clear and efficient pathway to the target molecule, utilizing well-established and reliable chemical transformations.

Experimental Protocols

Part 1: Synthesis of 2-(4-methyl-1,4-diazepan-1-yl)benzonitrile via Buchwald-Hartwig Amination

This procedure details the palladium-catalyzed coupling of 1-methyl-1,4-diazepane with 2-bromobenzonitrile.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Bromobenzonitrile | 182.02 | 1.82 g | 10.0 |

| 1-Methyl-1,4-diazepane | 114.19 | 1.37 g | 12.0 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 91.6 mg | 0.1 |

| Xantphos | 578.68 | 173.6 mg | 0.3 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.35 g | 14.0 |

| Toluene (anhydrous) | - | 50 mL | - |

Step-by-Step Procedure:

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃ (91.6 mg, 0.1 mmol) and Xantphos (173.6 mg, 0.3 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous toluene (20 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.

-

To this mixture, add 2-bromobenzonitrile (1.82 g, 10.0 mmol), 1-methyl-1,4-diazepane (1.37 g, 12.0 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

-

Add an additional 30 mL of anhydrous toluene.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding 50 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-(4-methyl-1,4-diazepan-1-yl)benzonitrile.[7]

Part 2: Reduction of 2-(4-methyl-1,4-diazepan-1-yl)benzonitrile to 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

This procedure outlines the reduction of the nitrile intermediate to the final benzylamine product.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-(4-methyl-1,4-diazepan-1-yl)benzonitrile | 229.31 | 2.29 g | 10.0 |

| Lithium aluminum hydride (LiAlH₄) | 37.95 | 759 mg | 20.0 |

| Diethyl ether or Tetrahydrofuran (anhydrous) | - | 100 mL | - |

| Sodium sulfate, anhydrous | - | As needed | - |

Step-by-Step Procedure:

-

To an oven-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add lithium aluminum hydride (759 mg, 20.0 mmol) and anhydrous diethyl ether or THF (50 mL) under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2-(4-methyl-1,4-diazepan-1-yl)benzonitrile (2.29 g, 10.0 mmol) in anhydrous diethyl ether or THF (50 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the flask to 0 °C.

-

Carefully quench the reaction by the sequential dropwise addition of water (0.8 mL), 15% aqueous sodium hydroxide (0.8 mL), and then water again (2.4 mL).

-

Stir the resulting granular precipitate at room temperature for 30 minutes.

-

Filter the solid and wash it thoroughly with diethyl ether or THF.

-

Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the final product, 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine.

Visualizations

Synthetic Workflow Diagram

Caption: Overall synthetic scheme for 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine.

Buchwald-Hartwig Catalytic Cycle

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine. The strategic use of a Buchwald-Hartwig amination followed by nitrile reduction allows for the construction of this complex molecule from readily available starting materials. The protocols provided are based on well-established chemical principles and offer a solid foundation for researchers in the field of organic and medicinal chemistry. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

-

Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from 85]

-

Pearson. (n.d.). The two most general amine syntheses are the reductive amination... Retrieved from Study Prep.[6]

-

Benchchem. (n.d.). A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine.[1]

-

Ovid. (n.d.). Preparation of benzylamine by highly selective... Catalysis Letters.[9]

-

Taylor & Francis Online. (n.d.). EFFICIENT PREPARATION OF N-BENZYL SECONDARY AMINES VIA BENZYLAMINE–BORANE MEDIATED REDUCTIVE AMINATION.[10]

-

Ataman Kimya. (n.d.). N-METHYLPIPERAZINE.

-

Wikipedia. (n.d.). N-Methylpiperazine.[11]

-

ChemicalBook. (2025, September 25). N-Methylhomopiperazine | 4318-37-0.[12]

-

Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London.[13]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.[2]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.[3]

-

ChemicalBook. (n.d.). 2-(4-methyl-1,4-diazepan-1-yl)benzonitrile.[7]

-

Nolan, S. P., et al. (2024, December). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.[4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]

- 7. 2-(4-methyl-1,4-diazepan-1-yl)benzonitrile [chemicalbook.com]

- 8. ias.ac.in [ias.ac.in]

- 9. ovid.com [ovid.com]

- 10. tandfonline.com [tandfonline.com]

- 11. N-Methylpiperazine - Wikipedia [en.wikipedia.org]

- 12. N-Methylhomopiperazine | 4318-37-0 [chemicalbook.com]

- 13. rsc.org [rsc.org]

A Technical Guide to the Physicochemical and Chemical Characterization of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

Abstract

This technical guide provides a comprehensive framework for the physical and chemical characterization of the novel compound, 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine. As a molecule incorporating both a benzylamine moiety and a substituted diazepane ring, this compound represents a scaffold of significant interest in medicinal chemistry and drug development.[1][2] This document outlines a logical, multi-tiered approach to elucidate its structural integrity, physicochemical properties, solid-state behavior, and chemical stability. The protocols described herein are designed to be self-validating, providing researchers and drug development professionals with the critical data necessary for advancing a new chemical entity (NCE) from discovery to formulation.

Introduction: Rationale for Characterization

The molecule 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine is a unique amalgamation of structural motifs. The benzylamine group is a versatile building block in organic synthesis and a component in many biologically active compounds.[3][4][5] The 1,4-diazepane ring is a privileged scaffold found in numerous pharmaceuticals, valued for its conformational flexibility and ability to interact with biological targets.[2][6] The combination of these groups, along with the specific substitution pattern, necessitates a thorough and systematic characterization to establish its identity, purity, and key properties that will govern its behavior in biological and pharmaceutical systems.

This guide provides the scientific causality behind each analytical choice, ensuring a robust and logical progression of experiments. The workflow is designed to build a complete data package, starting with absolute structural confirmation and concluding with stability assessments that inform formulation and storage strategies.

Tier 1: Structural Elucidation and Purity Assessment

The foundational step in characterizing any NCE is the unambiguous confirmation of its chemical structure and the quantification of its purity. This is achieved through a combination of spectroscopic and chromatographic techniques.

Methodologies and Expected Observations

| Technique | Purpose | Expected Observations / Key Data Points |

| NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) | To determine the precise connectivity of atoms and confirm the covalent structure. | ¹H NMR: Distinct signals for aromatic protons (benzyl group), a singlet for the N-methyl group, and complex aliphatic signals for the diazepane and benzylic CH₂ protons. ¹³C NMR: Predictable chemical shifts for aromatic, aliphatic, and N-methyl carbons. 2D NMR (COSY, HSQC): Correlation peaks confirming proton-proton and proton-carbon connectivities, respectively. |

| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass and elemental composition. | An observed mass within 5 ppm of the calculated exact mass for the molecular formula C₁₃H₂₁N₃. This provides high confidence in the elemental formula. |

| HPLC/UPLC with UV and MS Detection | To assess purity, identify impurities, and provide a quantitative assay. | A single major peak with a purity level >98% by peak area. The UV spectrum should be consistent with the benzyl chromophore. MS detection confirms the mass of the main peak and helps identify any minor impurity peaks. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify key functional groups present in the molecule.[3] | Characteristic absorption bands for N-H stretching (primary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-N stretching. |

Experimental Workflow for Structural Confirmation

The following workflow ensures a logical progression from initial identification to final purity assessment.

Caption: Decision tree for solid-state characterization.

Tier 4: Chemical Stability and Forced Degradation

Understanding the intrinsic stability of a molecule is paramount for determining its shelf-life, identifying potential degradation products, and developing a stability-indicating analytical method. [7][8][9]Forced degradation, or stress testing, involves exposing the compound to harsh conditions to accelerate its decomposition. [10][11]

Protocol for Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are formed at a sufficient level for detection and characterization without over-stressing the molecule. [7]

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24-48h | Potential cleavage of amide or ether linkages if present; however, the core structure is expected to be relatively stable. |

| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24-48h | Similar to acid hydrolysis, the core structure should exhibit good stability. |

| Oxidation | 3% H₂O₂, Room Temperature, 24h | The tertiary amine and benzylic position are susceptible to oxidation, potentially forming N-oxides or other oxidative products. |

| Photolytic | ICH Q1B conditions (UV/Vis light exposure) | The benzyl chromophore may be susceptible to photolytic degradation. |

| Thermal | Dry heat, 80 °C, 48h | Assesses the overall thermal lability of the molecule. |

Analytical Monitoring: A stability-indicating HPLC/UPLC method with photodiode array (PDA) and mass spectrometric (MS) detection is used to monitor the degradation. The method must be capable of separating all significant degradation products from the parent compound.

Conclusion

The comprehensive characterization of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine, following the tiered approach outlined in this guide, provides a robust and scientifically sound data package. This framework ensures that from the moment of synthesis, the molecule's identity, purity, physicochemical properties, solid-state behavior, and stability are well-understood. This foundational knowledge is indispensable for making informed decisions in the drug development process, from lead optimization and candidate selection to formulation and regulatory submission.

References

- Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?

- Auriga Research. Solid State Characterization.

- Malvern Panalytical. Pharmaceutical solid-state characterization.

- Research and Reviews. (2024, June 11). Solid-State Characterization in Drug Development and Formulation.

- Lin, Y., et al.. Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects.

- Wiley. Solid State Characterization of Pharmaceuticals.

- Pharma Stability. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- NIH National Library of Medicine. Development of forced degradation and stability indicating studies of drugs—A review.

- BioPharm International. Forced Degradation Studies: Regulatory Considerations and Implementation.

- SGS Denmark. Forced Degradation Testing.

- ResolveMass Laboratories Inc. (2025, August 14). Forced Degradation Testing in Pharma.

- PubMed. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines.

- BenchChem. (R)-1-Benzyl-5-methyl-1,4-diazepane.

- ResearchGate. Predicted pKa values for the secondary and tertiary amines.

- PubChem. (5R)-1-Benzyl-5-methyl-1,4-diazepane.

- PubChem. Benzylamine.

- Sigma-Aldrich. Benzylamine for GC derivatization.

- CUNY Academic Works. (2021, June 24). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge.

- BenchChem. An In-Depth Technical Guide to the Synthesis and Characterization of 4-Benzylamino-3-nitropyridine.

- Scholaris. Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines.

- MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.

- ResearchGate. (2021, April 22). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge.

- Cheméo. Chemical Properties of N-benzyl-N-methyl-benzamide.

- BenchChem. Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide.

- Google Patents. Preparation of N-benzylamines.

- ResearchGate. (2017, December 21). Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization.

-

IntechOpen . 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqo_eG9lHOJT6pPM9ZFXARXeqCj4wldbt-dWfBe4fAJ3HPeMkBP3G3EyZOUwL79Zgyv6w1P81sOKO_73VMGNDGipcNtzOG9VIM_4zEEQESl-XJwGd3ZcawbhJkdw0nl9K1dJ2rHy7A4RJpr509a43ng6XXXoh-LSfxVltbUmgR9Cka9jnA3NJZSTdRAQQJNcs2mqtOIIn7OswbwJ6PRSEE5vnU-aJa-i6GYU49IgsFubHyB_-XhYg5gukBhL3rS6w=]([Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Testing | SGS Denmark [sgs.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. resolvemass.ca [resolvemass.ca]

An In-Depth Technical Guide to the Spectral Characterization of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

Abstract

Introduction and Rationale

2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine is a molecule of interest in medicinal chemistry and drug development due to its unique scaffold, which combines a flexible perhydrodiazepine ring with a benzylamine moiety. The perhydrodiazepine core is a privileged structure in various centrally-acting agents, while the benzylamine group provides a key site for further functionalization. Unambiguous structural verification of such novel compounds is the bedrock of any subsequent biological or pharmacological investigation.

The triad of NMR, IR, and MS spectroscopy provides a holistic and definitive approach to molecular characterization.

-

NMR Spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms.

-

IR Spectroscopy provides a rapid and effective means of identifying the functional groups present.

-

Mass Spectrometry determines the molecular weight and offers insights into the molecule's fragmentation pattern, further confirming its structure.

This guide is structured to walk a researcher through the process of predicting, acquiring, and interpreting these critical datasets.

Molecular Structure and Predicted Spectral Features

Before delving into the specific techniques, a foundational analysis of the target molecule's structure is essential for predicting its spectral behavior. The molecule can be dissected into three key components:

-

The ortho-substituted Benzyl Group: An aromatic ring with two substituents, influencing the chemical shifts of aromatic protons and carbons.

-

The Primary Amine (-CH₂NH₂): This will exhibit characteristic stretches in the IR spectrum and specific proton/carbon signals in NMR.

-

The N-methylperhydrodiazepine Ring: A seven-membered saturated heterocyclic system containing two tertiary amines. The protons within this ring will exist in a complex aliphatic environment, and the N-methyl group will provide a sharp, singlet signal in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the de novo structural elucidation of organic molecules. For 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine, both ¹H and ¹³C NMR will be indispensable.

Causality Behind Experimental Choices

The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Tetramethylsilane (TMS) is added as an internal standard (0 ppm) because it is chemically inert and its single, sharp resonance peak does not overlap with most signals from the analyte. A standard 400 or 500 MHz spectrometer is recommended to achieve sufficient resolution for the complex multiplets expected from the diazepine ring protons.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.

-

Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the CDCl₃ and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire a standard ¹H NMR spectrum (e.g., 16 scans). Following this, acquire a ¹³C NMR spectrum, which will require a significantly larger number of scans for adequate signal-to-noise (e.g., 1024 scans). 2D NMR experiments like COSY and HSQC can be run to further confirm proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals corresponding to the aromatic, benzylic, diazepine ring, and N-methyl protons.

// Invisible edges for layout edge [style=invis]; "Ar-H" -> "CH2-NH2" -> "NH2" -> "Ring-CH2-Ar" -> "Ring-CH2" -> "Ring-CH2-mid" -> "N-CH3"; } }

Caption: Predicted ¹H NMR assignments for the target molecule.

| Proton Environment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Comparative Data |

| Aromatic (Ar-H) | 7.2 - 7.5 | Multiplet (m) | 4H | The ortho-disubstituted pattern will lead to a complex multiplet. Benzylamine itself shows aromatic signals in this region[1]. |

| Benzylic (Ar-CH₂-NH₂) | ~3.9 | Singlet (s) | 2H | Protons adjacent to an aromatic ring and a primary amine. Similar benzylic protons in related structures appear in this range[2]. |

| Primary Amine (-NH₂) | 1.5 - 2.0 | Broad Singlet (br s) | 2H | Amine protons are exchangeable and often appear as a broad signal. The chemical shift can vary with concentration and solvent. |

| Perhydrodiazepine Ring | 2.6 - 3.2 | Multiplets (m) | 8H | Protons on carbons adjacent to nitrogen atoms are deshielded. Expect complex, overlapping multiplets due to conformational flexibility. Data from similar benzodiazepine derivatives supports this range[3][4]. |

| Perhydrodiazepine Ring | 1.9 - 2.1 | Multiplet (m) | 2H | The central methylene group of the seven-membered ring is further from the electron-withdrawing nitrogen atoms and thus appears more upfield. |

| N-Methyl (-N-CH₃) | ~2.3 | Singlet (s) | 3H | The N-methyl group is a classic singlet in this region, a key diagnostic peak for this structure. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the number of unique carbon environments.

| Carbon Environment | Predicted δ (ppm) | Rationale & Comparative Data |

| Aromatic (Ar-C) | 125 - 145 | Six distinct signals are expected for the aromatic carbons due to ortho-substitution. Benzene derivatives show resonances in this range[2]. |

| Benzylic (Ar-CH₂-NH₂) | ~46 | This carbon is attached to the aromatic ring and the nitrogen, placing it in this typical range for benzylamines. |

| Perhydrodiazepine Ring (-CH₂-) | 45 - 60 | Carbons adjacent to nitrogen atoms in saturated heterocyclic systems resonate in this region. |

| N-Methyl (-N-CH₃) | ~43 | The N-methyl carbon typically appears in this upfield region. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred method for acquiring an IR spectrum of a solid or liquid sample. It requires minimal sample preparation and is non-destructive. A liquid sample can be applied directly to the ATR crystal, while a solid can be pressed against it. This technique provides high-quality, reproducible spectra.

Experimental Protocol: IR Data Acquisition

-

Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Apply a small amount (1-2 drops of liquid or a few mg of solid) of the sample onto the ATR crystal surface.

-

Data Acquisition: Lower the press and apply pressure to ensure good contact between the sample and the crystal. Co-add 32 scans to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Predicted IR Spectrum

The IR spectrum will be dominated by absorptions from the N-H, C-H, C=C, and C-N bonds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale & Comparative Data |

| N-H Stretch (Primary Amine) | 3300 - 3400 | Medium | Primary amines typically show two bands in this region (symmetric and asymmetric stretching). This is a key diagnostic feature[5][6][7]. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds on an sp² hybridized carbon. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | From the CH₂ and CH₃ groups in the molecule. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong | Aromatic ring stretching vibrations typically appear as a series of bands in this region. |

| C-N Stretch | 1000 - 1250 | Medium | Characteristic of both the aliphatic and aromatic C-N bonds present in the molecule. |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, which is one of the most crucial pieces of data for confirming its identity.

Causality Behind Experimental Choices

Electrospray Ionization (ESI) is the ideal ionization technique for this molecule. Because the compound has multiple basic nitrogen atoms, it will readily accept a proton in the ESI source to form a protonated molecular ion [M+H]⁺. This is a "soft" ionization technique that minimizes fragmentation, ensuring the molecular ion is easily identifiable. A high-resolution mass spectrometer (like a Q-TOF or Orbitrap) is recommended to determine the exact mass, allowing for the calculation of the molecular formula.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode (ESI+) to generate the [M+H]⁺ ion. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal.

-

Mass Analysis: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500).

-

Tandem MS (MS/MS): To confirm the structure, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Predicted Mass Spectrum

-

Molecular Formula: C₁₄H₂₃N₃

-

Exact Mass: 233.19

-

Predicted [M+H]⁺: m/z 234.20

Key Predicted Fragmentation Pathways: The fragmentation pattern will provide a fingerprint for the molecule. Key bond cleavages are expected to be:

-

Loss of the benzylamine moiety: Cleavage of the C-N bond connecting the ring to the benzyl group.

-

Cleavage within the diazepine ring: Ring-opening reactions are common for heterocyclic systems.

-

Loss of the methyl group: While less common, loss of the N-methyl radical is possible.

Integrated Analytical Workflow

The synergy of these techniques provides a self-validating system for structural confirmation.

// Nodes Sample [label="Purified Sample of\n2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine"]; MS [label="Mass Spectrometry (ESI-TOF)", fillcolor="#EA4335"]; IR [label="IR Spectroscopy (ATR)", fillcolor="#FBBC05"]; NMR [label="NMR Spectroscopy (¹H, ¹³C)", fillcolor="#34A853"]; MW [label="Molecular Weight Confirmation\n(m/z = 234.20)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#EA4335"]; FG [label="Functional Group Analysis\n(N-H, C=C, C-N)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#FBBC05"]; Struct [label="Structural Elucidation\n(Connectivity & Framework)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853"]; Final [label="Final Structure Confirmed", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Sample -> MS; Sample -> IR; Sample -> NMR; MS -> MW; IR -> FG; NMR -> Struct; MW -> Final; FG -> Final; Struct -> Final; }

Caption: Workflow for definitive structural confirmation.

Conclusion

While a direct literature precedent for the complete spectral data of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine is absent, a robust and reliable characterization is readily achievable. By following the detailed protocols and leveraging the predictive framework outlined in this guide, researchers can confidently confirm the identity and purity of their synthesized compound. The predicted NMR, IR, and MS data, grounded in the analysis of analogous structures, provide a clear roadmap for interpretation. This integrated spectroscopic approach ensures the scientific integrity required for advancing the compound to further stages of research and development.

References

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of pure benzylamine. Retrieved from [Link]

-

IDEAS/RePEc. (n.d.). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzylamine. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (n.d.). Supplementary Information for Catalytic Hydroboration of Imines. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Retrieved from [Link]

-

Corrales, L. et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine, 90%, Thermo Scientific. Retrieved from [Link]

-

El-Kassem, L. et al. (2023). Utility and greenness appraisal of nuclear magnetic resonance for sustainable simultaneous determination of three 1,4-benzodiazepines. Scientific Reports. Retrieved from [Link]

Sources

- 1. Benzylamine(100-46-9) 1H NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Utility and greenness appraisal of nuclear magnetic resonance for sustainable simultaneous determination of three 1,4-benzodiazepines and their main impurity 2-amino-5-chlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzylamine [webbook.nist.gov]

- 7. Benzylamine(100-46-9) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to the Purity Analysis of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine and Related Benzylamine Derivatives

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine, a molecule combining a primary benzylamine with a tertiary amine-containing diazepine ring. Due to the limited publicly available data on this specific molecule, this document establishes a robust analytical strategy based on first principles and proven methodologies for analogous pharmaceutical compounds. We will explore the inherent analytical challenges of this molecular class, outline a multi-modal approach for impurity detection and quantification, and provide detailed protocols grounded in authoritative regulatory guidelines. This guide is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality, safety, and efficacy of novel amine-containing active pharmaceutical ingredients (APIs).

Introduction: Understanding the Analytical Challenge

The molecule 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine presents a unique set of analytical challenges stemming from its composite structure. It features:

-

A primary aromatic amine (benzylamine moiety), which is susceptible to oxidation and condensation reactions.[1]

-

A tertiary amine within a saturated heterocyclic (perhydrodiazepine) ring, which can be challenging to detect with standard UV-based chromatography due to the lack of a strong chromophore.[2][3]

-

Multiple basic centers, influencing its chromatographic behavior and solubility.

A comprehensive purity analysis, therefore, cannot rely on a single technique. It requires an orthogonal approach, integrating chromatographic separations for related substances, spectroscopic methods for structural confirmation, and specific tests for non-chromophoric or volatile impurities. The foundation of this approach is a deep understanding of potential impurities and the validation of all analytical procedures according to the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Profiling Potential Impurities

The first step in developing a purity analysis workflow is to anticipate the impurities that may be present. These can be broadly categorized as synthesis-related substances, degradation products, and process-related impurities.

Synthesis-Related Impurities

These include unreacted starting materials, intermediates, and by-products from the synthetic route. Common synthesis routes for benzylamines include the hydrogenation of benzonitrile or the reaction of benzyl chloride with ammonia.[7] Potential impurities could therefore include:

-

Residual starting materials (e.g., 2-halobenzylamine derivatives, 4-methylperhydro-1,4-diazepine).

-

Over-alkylated or under-alkylated analogues.

-

Positional isomers.

-

Products from side reactions, such as the formation of imine dimers from benzylamine condensation.[1]

Degradation Products

Amines, particularly primary benzylamines, are prone to oxidative degradation. Exposure to air, light, or incompatible excipients can lead to the formation of impurities over time. Key degradation pathways include:

-

Oxidation: Formation of corresponding imines and benzaldehyde derivatives.

-

N-Oxide Formation: The tertiary amine in the diazepine ring is susceptible to oxidation, forming an N-oxide.

Process-Related Impurities

These are impurities not directly related to the API's molecular structure but are introduced during the manufacturing process.

-

Residual Solvents: Organic volatile chemicals used in synthesis and purification.[8][9] Their levels are strictly controlled based on toxicity, as defined by ICH Q3C guidelines.[10][11]

-

Inorganic Impurities: Reagents, catalysts, and residue on ignition.

The logical workflow for identifying and controlling these impurities is visualized below.

Caption: Logical workflow for impurity identification and control.

Core Analytical Methodologies

A multi-faceted analytical approach is mandatory for the comprehensive purity assessment of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine.

High-Performance Liquid Chromatography (HPLC) for Related Substances

HPLC is the cornerstone for separating and quantifying non-volatile organic impurities. Due to the basic nature of the analyte, reversed-phase HPLC is the preferred mode, but careful method development is required to achieve symmetrical peak shapes and adequate resolution.

Expertise & Causality in Method Development:

-

Column Selection: A C18 column is a common starting point. However, the basic amines can interact strongly with residual silanols on the silica surface, leading to peak tailing. Using a column with end-capping or a hybrid particle technology (e.g., BEH) is crucial to minimize these secondary interactions.

-

Mobile Phase pH: Maintaining the mobile phase pH between 3 and 7 ensures that the primary and tertiary amines are consistently protonated, leading to stable retention times. A low pH (e.g., pH 3 using a phosphate or formate buffer) is often optimal for good peak shape.

-

Detector Selection: The benzylamine moiety provides a UV chromophore, making UV detection feasible. However, many potential impurities may lack a strong chromophore. Therefore, employing a mass spectrometer (LC-MS) during method development is invaluable for detecting and identifying unknown peaks. For routine quality control, a UV detector set at a wavelength around 210-220 nm is often used for general detection of peptide bonds and aromatic systems.

Experimental Protocol: HPLC Method for Related Substances

-

System: HPLC with UV or PDA detector (and MS for development).

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped).

-

Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient might run from 5% to 70% Mobile Phase B over 30 minutes to elute a wide range of impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 215 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1.0 mg/mL.

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, range, accuracy, precision, and robustness.[4][6][12]

| Validation Parameter | Typical Acceptance Criteria | Purpose |

| Specificity | Peak purity index > 0.995; baseline resolution > 1.5 | Ensures the method is free from interference from impurities or matrix components. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | Confirms a proportional relationship between detector response and concentration. |

| Accuracy | 98.0% - 102.0% recovery | Measures the closeness of the test results to the true value. |

| Precision (Repeatability) | RSD ≤ 2.0% for the main peak | Demonstrates the consistency of results for multiple analyses of the same sample. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |

Gas Chromatography (GC) for Residual Solvents

Residual solvents are mandatory to control as they offer no therapeutic benefit and can be toxic.[8] Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID) is the standard technique prescribed by pharmacopeias and ICH guidelines.[10][11][13]

Expertise & Causality in Method Development:

-

Sample Introduction: Static headspace is preferred over direct injection. It avoids contamination of the GC system with the non-volatile API and matrix components, leading to a more robust method.

-

Diluent Selection: The API must be soluble in the diluent. Common diluents include DMSO, DMF, or water, depending on the API's solubility and the solvents being tested.[9]

-

Column Selection: A mid-polarity column (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane) provides good selectivity for the wide range of solvents listed in the ICH Q3C guidelines.[10]

Experimental Protocol: HS-GC for Residual Solvents

-

System: Headspace GC with FID.

-

Column: G43 (e.g., DB-624), 30 m x 0.53 mm ID, 3.0 µm film thickness.

-

Carrier Gas: Helium or Nitrogen at a constant flow.

-

Oven Program: 40 °C for 5 minutes, then ramp at 10 °C/min to 240 °C, hold for 5 minutes.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 260 °C.

-

Headspace Parameters: Vial equilibration at 80 °C for 15 minutes.

-

Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 5 mL of a suitable diluent (e.g., DMSO).

Caption: Standard workflow for residual solvent analysis by HS-GC.

Quantitative NMR (qNMR) for Purity and Identity

Nuclear Magnetic Resonance (NMR) spectroscopy is not only the definitive tool for structural elucidation but also a powerful primary method for quantification.[14][15] Unlike chromatography, qNMR does not require a reference standard for every impurity.[16] The signal intensity is directly proportional to the number of nuclei, allowing for accurate purity determination using a single, certified internal standard.[17][18]

Expertise & Causality in qNMR:

-

Internal Standard Selection: The internal standard must be stable, non-volatile, have a simple spectrum with at least one signal that is well-resolved from any analyte signals, and be of high purity. Maleic acid or dimethyl sulfone are common choices.

-

Experimental Parameters: To ensure accurate quantification, long relaxation delays (D1, typically 5 times the longest T1 relaxation time of both the analyte and standard) and a calibrated 90° pulse are critical. This ensures all protons are fully relaxed between scans, making their signal integrals directly comparable.

Experimental Protocol: ¹H qNMR for Purity Assay

-

System: NMR Spectrometer (≥400 MHz).

-

Sample Preparation: Accurately weigh ~15 mg of the API and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquisition: Acquire a quantitative ¹H NMR spectrum.

-

Key Parameters:

-

Relaxation Delay (D1): 30 seconds.

-

Pulse Angle: 90°.

-

Number of Scans: 8-16.

-

-

Processing: Manually phase and baseline correct the spectrum.

-

Calculation: Integrate a well-resolved signal for the analyte and a signal for the internal standard. Calculate the purity using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P_std = Purity of the internal standard

-

Conclusion: An Integrated Approach to Quality Assurance

The purity analysis of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine demands a scientifically rigorous and multi-faceted strategy. No single method can provide a complete picture of the compound's purity profile. The integration of a validated, stability-indicating HPLC method for related substances, a robust HS-GC method for residual solvents, and an absolute quantitative technique like qNMR provides a self-validating system of checks and balances. This orthogonal approach ensures that all potential impurities are effectively monitored and controlled, guaranteeing the quality, safety, and consistency of the API for its intended use in research and drug development.

References

- Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (n.d.). Google Vertex AI Search.

- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). ACS Publications.

- Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. (2025, June 23). LCGC International.

- ICH Q3C Impurities: Residual Solvents - Contract Laboratories Perspectives. (n.d.). USP-NF.

- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.

- Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. (2020, August 25). American Pharmaceutical Review.

- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka.

- Quality Guidelines. (n.d.). ICH.

- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.

- 3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group.

- Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho.

- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). Spectroscopy Europe.

- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA.

- Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. (n.d.). Shimadzu.

- Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. (n.d.). Almac.

- Residual Solvent Analysis Information. (n.d.). Thermo Fisher Scientific - UK.

- How to purify Benzylamine? (2024, November 8). Reddit.

- Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. (n.d.). SIELC Technologies.

- We are looking for an HPLC method for determination of tertiary amines (specifically Tris(2-ethylhexyl)amine TEHA).Does any one have any leads? (2022, March 7). ResearchGate.

Sources

- 1. reddit.com [reddit.com]

- 2. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 5. ICH Official web site : ICH [ich.org]

- 6. altabrisagroup.com [altabrisagroup.com]

- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 8. shimadzu.com [shimadzu.com]

- 9. Residual Solvent Analysis Information | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. uspnf.com [uspnf.com]

- 12. starodub.nl [starodub.nl]

- 13. almacgroup.com [almacgroup.com]

- 14. veeprho.com [veeprho.com]

- 15. spectroscopyeurope.com [spectroscopyeurope.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]

An In-Depth Technical Guide to the Potential Biological Activity of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

Abstract

This technical guide provides a comprehensive framework for investigating the potential biological activities of the novel chemical entity, 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine. While direct pharmacological data for this specific molecule is not extensively available in the public domain, its structural motifs—a substituted benzylamine and a perhydro-1,4-diazepine ring—are well-represented in a variety of biologically active compounds. This document synthesizes information from analogous structures to propose a rational, multi-pronged screening strategy to elucidate the pharmacological profile of this compound. We will delve into hypothesized mechanisms of action, drawing parallels from known psychoactive agents and other therapeutic classes, and provide detailed, field-proven experimental protocols for its initial characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and structurally related molecules.

Introduction: Deconstructing the Molecule for Functional Clues

The structure of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine presents a compelling starting point for pharmacological investigation. It is a composite of two key pharmacophores:

-

Substituted Benzylamine: The benzylamine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2] Its derivatives are known to interact with a wide array of biological targets, including monoamine transporters and G-protein coupled receptors (GPCRs). The substitution pattern on both the aromatic ring and the amine is critical in determining target specificity and potency.[3][4]

-